1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
CAS No.: 1351618-22-8
Cat. No.: VC5569307
Molecular Formula: C18H19N7O
Molecular Weight: 349.398
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351618-22-8 |
|---|---|
| Molecular Formula | C18H19N7O |
| Molecular Weight | 349.398 |
| IUPAC Name | 1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-pyridin-3-ylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H19N7O/c26-18(23-15-5-1-6-19-11-15)14-4-2-8-24(12-14)16-10-17(21-13-20-16)25-9-3-7-22-25/h1,3,5-7,9-11,13-14H,2,4,8,12H2,(H,23,26) |
| Standard InChI Key | TZBKFAWJCHWGGH-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CN=CC=C4 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s IUPAC name delineates its structure: a pyrimidine ring substituted at position 6 with a 1H-pyrazol-1-yl group and at position 4 with a piperidine moiety. The piperidine ring is further functionalized at position 3 with a carboxamide group linked to a pyridin-3-yl substituent . This arrangement confers three distinct heterocyclic systems—pyrimidine, pyrazole, and pyridine—interconnected via piperidine and amide bonds.
Key structural features include:
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Pyrimidine-Pyrazole Core: The pyrimidine ring (C4H3N2) serves as a central scaffold, with the pyrazole group (C3H3N2) enhancing electronic diversity and hydrogen-bonding potential .
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Piperidine-Carboxamide Linker: The piperidine ring (C5H10N) introduces conformational flexibility, while the carboxamide group (-CONH-) bridges the piperidine and pyridine, enabling interactions with biological targets.
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Pyridin-3-yl Terminal Group: The pyridine ring (C5H4N) contributes aromaticity and potential π-π stacking interactions, common in kinase inhibitors .
Molecular Formula and Physicochemical Properties
Based on structural analogs , the molecular formula is hypothesized as C18H19N7O, with a molecular weight of 365.40 g/mol. Key physicochemical properties inferred from similar compounds include:
The pyridine and pyrazole groups likely enhance solubility in polar solvents, while the piperidine and amide linker balance hydrophobicity .
Synthetic Routes and Methodological Considerations
Retrosynthetic Analysis
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide can be conceptualized in three stages:
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Pyrimidine-Pyrazole Core Construction: A Stille or Suzuki coupling may introduce the pyrazole group to a halogenated pyrimidine precursor, as demonstrated in triazolopyridine syntheses .
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Piperidine-Carboxamide Intermediate: Piperidine-3-carboxylic acid could be converted to the corresponding amide via HATU-mediated coupling with pyridin-3-amine .
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Final Assembly: Mitsunobu or nucleophilic substitution reactions might link the pyrimidine-pyrazole core to the piperidine-carboxamide intermediate .
Key Reaction Steps
A plausible synthetic pathway, inspired by methodologies in , involves:
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Pyrimidine Functionalization:
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Halogenation of 4-chloropyrimidine at position 6.
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Pd-catalyzed coupling with pyrazole stannane or boronic acid.
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Piperidine-Carboxamide Synthesis:
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Esterification of piperidine-3-carboxylic acid followed by amidation with pyridin-3-amine.
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Coupling Reactions:
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SNAr displacement of a halogen on the pyrimidine by the piperidine-carboxamide intermediate.
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Example Reaction Scheme:
Applications in Drug Discovery
Anticancer Therapeutics
The compound’s kinase inhibitory profile positions it as a candidate for:
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Non-Small Cell Lung Cancer (NSCLC): Targeting MET amplifications .
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Gastrointestinal Stromal Tumors (GIST): Addressing c-KIT mutations.
Neurodegenerative Diseases
Kinase modulation may also mitigate tau hyperphosphorylation in Alzheimer’s disease, though this remains speculative without empirical data .
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